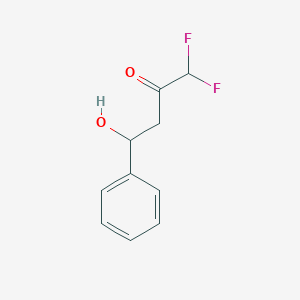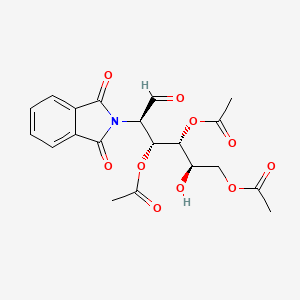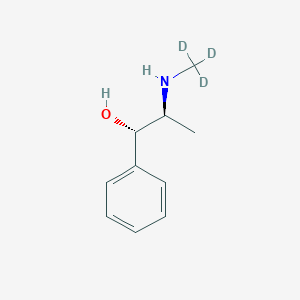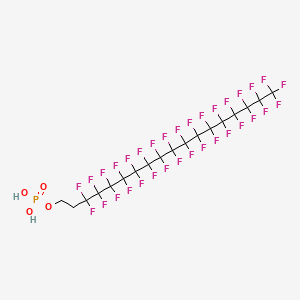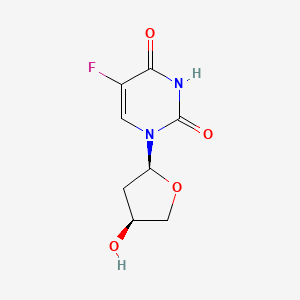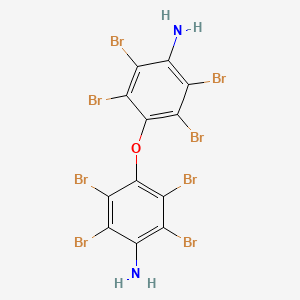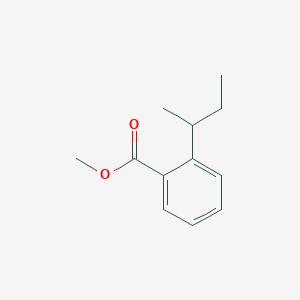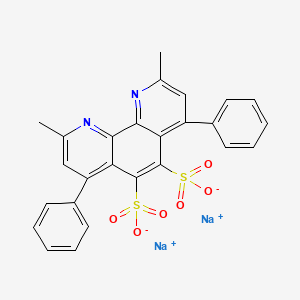
2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. This specific compound is characterized by its unique structure, which includes four ethyl and four methyl groups attached to the porphyrin ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin typically involves the condensation of pyrrole with aldehydes under acidic conditions. The reaction is followed by oxidation to form the porphyrin ring. The specific ethyl and methyl substitutions are introduced through the use of substituted pyrroles or aldehydes during the initial condensation step .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is essential to achieve the desired product yield and purity. Post-synthesis, the compound is purified using chromatographic techniques to remove any impurities .
化学反応の分析
Types of Reactions
2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in catalysis and other chemical processes.
Reduction: Reduction reactions can convert the compound into its reduced forms, which have distinct chemical properties.
Substitution: The ethyl and methyl groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different porphyrin derivatives, while substitution reactions can introduce various functional groups into the porphyrin ring .
科学的研究の応用
2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin has numerous applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions due to its ability to stabilize different oxidation states.
Biology: Studied for its role in mimicking natural porphyrins, which are essential in biological processes like oxygen transport.
Medicine: Investigated for potential use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that kill cancer cells.
作用機序
The mechanism of action of 2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin involves its ability to interact with various molecular targets and pathways. In biological systems, it can bind to metal ions and participate in redox reactions, similar to natural porphyrins. This interaction is crucial for its role in catalysis and potential therapeutic applications .
類似化合物との比較
Similar Compounds
2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-21H,23H-porphin: A closely related compound with similar structural features but different electronic properties.
Coproporphyrin I tetramethyl ester: Another porphyrin derivative with distinct functional groups that influence its chemical behavior.
2,7,12,17-Tetraethyl-2,7,12,17-tetramethyl-21,22,23,24-tetraoxapentacyclo[16.2.1.1(3,6).1(8,11).1(13,16)]tetracosa-1(20),3,5,8,10,13,15,18-octaene: A structurally similar compound with different substituents.
Uniqueness
2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin is unique due to its specific ethyl and methyl substitutions, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring precise control over chemical reactivity and stability .
特性
分子式 |
C32H56N4 |
|---|---|
分子量 |
496.8 g/mol |
IUPAC名 |
2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin |
InChI |
InChI=1S/C32H56N4/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25/h17,20-21,24-36H,9-16H2,1-8H3 |
InChIキー |
XBHKNZCDUCCUNJ-UHFFFAOYSA-N |
正規SMILES |
CCC1C(C2CC3C(=C(C(N3)CC4C(C(C(N4)CC5C(=C(C(N5)CC1N2)C)CC)C)CC)C)CC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


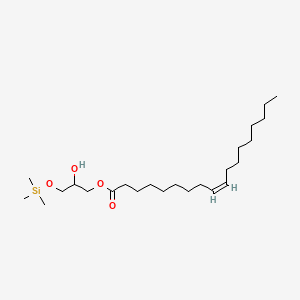
![2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13409454.png)
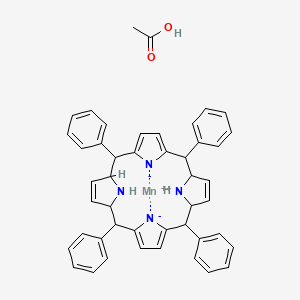

![6-isothiocyanatospiro[2-benzofuran-3,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-1-one](/img/structure/B13409463.png)
